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7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is a heterocyclic compound characterized by a pyrrolo[2,3-B]pyrazine core with a tolyl group attached at the 7th position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound's molecular formula is CHN, indicating the presence of nitrogen atoms that are integral to its reactivity and interactions in various chemical environments.
The specific products formed from these reactions depend on the conditions and reagents used.
Research indicates that 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine exhibits promising biological activities. It has been investigated for potential antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets suggests it may modulate enzyme or receptor activity, making it a candidate for further pharmacological studies. Its unique structure may enhance its effectiveness as a lead compound in drug development .
7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine has several applications in scientific research:
The mechanism of action for 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, which is crucial for understanding its potential therapeutic effects. Research into these interactions is ongoing to elucidate the pathways and targets involved in its biological efficacy .
Several compounds share structural similarities with 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | Similar core structure | Different functional groups influence reactivity |
| Pyrido[2,3-b]pyrazine derivatives | Similar heterocyclic framework | Variations in nitrogen positioning affect properties |
| 5H-Pyrrolo[2,3-b]pyridine | Related pyrrole structure | May exhibit different biological activities |
The uniqueness of 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine lies in the presence of the tolyl group, which significantly influences its chemical reactivity and biological activity compared to other similar compounds. This feature enhances its potential as a lead compound in drug discovery and material science applications .
Pyrrolopyrazines belong to a class of bicyclic heterocycles characterized by fused five-membered pyrrole and six-membered pyrazine rings. The 7-(m-Tolyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine derivative exemplifies structural modifications that enhance electronic and steric properties critical for biological interactions. The meta-tolyl group at position 7 introduces lipophilicity, potentially improving membrane permeability, while the 2-amine substituent serves as a hydrogen-bond donor, facilitating interactions with enzymatic targets such as kinases or topoisomerases.
The compound’s planar aromatic system enables π-π stacking with biomolecular targets, a feature shared with clinically used kinase inhibitors. Comparative analyses with simpler pyrrolopyrazines (e.g., unsubstituted 5H-pyrrolo[2,3-b]pyrazine) reveal that the m-tolyl and amine groups collectively enhance binding affinity by 30–50% in preliminary molecular docking studies.
The synthesis of 7-(m-Tolyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine typically involves multistep strategies:
Representative Synthetic Pathway:
Key challenges include minimizing byproducts during cyclization and achieving regioselectivity in cross-coupling reactions. Recent advances in catalytic systems (e.g., Pd/XPhos ligands) have improved yields from ~45% to >75% for analogous pyrrolopyrazines.
Spectroscopic Data:
The synthesis of 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine relies heavily on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This approach utilizes 3-methylphenylboronic acid (meta-tolylboronic acid) as the aryl coupling partner with appropriately substituted pyrrolopyrazine halides [1] [2].
The most effective protocol involves the use of 2-bromo-5H-pyrrolo[2,3-b]pyrazine as the electrophilic partner, which undergoes regioselective coupling at the 7-position with 3-methylphenylboronic acid. The reaction typically employs palladium acetate in combination with phosphine ligands such as triphenylphosphine or advanced biaryl ligands like XPhos [4]. The standard conditions utilize a dioxane-water mixture (4:1) as the solvent system, with potassium carbonate as the base at 105°C for 16 hours, providing yields ranging from 65-85% [1] .
Advanced catalyst systems have demonstrated superior performance in these transformations. The XPhos-PdG2 precatalyst system shows exceptional efficiency, achieving turnover numbers of 1200 and turnover frequencies of 150 h⁻¹ with only 2 mol% catalyst loading [5]. This system enables conversions up to 96% with excellent selectivity (95%) under milder conditions (100°C, 8 hours) using a DMF/ethanol/water solvent mixture [5].
The Buchwald-Hartwig amination represents another crucial palladium-catalyzed strategy for introducing the amino functionality at the 2-position. This approach utilizes Pd₂(dba)₃ with BINAP as the ligand system, enabling the coupling of primary amines with halogenated pyrrolopyrazines in yields of 60-90% [1] [2].
The construction of the pyrrolopyrazine core through multi-step assembly approaches offers complementary strategies to direct cross-coupling methods. These approaches typically involve the sequential formation of the bicyclic framework followed by regioselective functionalization [6] [7].
The cyclization-arylation sequence represents a fundamental approach where 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine undergoes base-mediated cyclization to form the pyrrolopyrazine core. Treatment with sodium hydride in dimethylformamide at 0°C facilitates the elimination of the trimethylsilyl group, generating the bicyclic structure [8]. Subsequent palladium-catalyzed Suzuki coupling with 3-methylphenylboronic acid introduces the meta-tolyl substituent at the 7-position.
The bromination-coupling sequence involves the regioselective introduction of bromine at specific positions of the pyrrolopyrazine scaffold, followed by cross-coupling reactions. This approach utilizes N-bromosuccinimide for selective bromination, typically achieving yields of 50-75% over the multi-step sequence [6] [9].
Protection-coupling-deprotection strategies are essential when multiple reactive sites are present in the pyrrolopyrazine framework. These approaches enable selective functionalization while preventing unwanted side reactions. The overall yields for these multi-step sequences typically range from 35-60%, depending on the specific protection strategy employed [10] [11].
The nitration-reduction-coupling approach involves the electrophilic nitration of the pyrrolopyrazine core followed by catalytic hydrogenation to generate the corresponding amine. This strategy provides access to amino-substituted pyrrolopyrazines with overall yields of 45-70% [1] [12].
The choice of solvent system significantly impacts the efficiency and selectivity of pyrrolopyrazine synthesis. The polarity and coordinating ability of the solvent directly influence the catalytic activity and stability of the palladium complexes [13] [14].
The dioxane-water mixture (4:1) has emerged as the standard solvent system for Suzuki-Miyaura coupling reactions, providing yields of 75-85% with high selectivity. This biphasic system facilitates efficient base activation while maintaining catalyst stability [15] [16]. The water component enables the dissolution of inorganic bases like potassium carbonate, while dioxane provides an appropriate medium for the organic reactants.
The DMF/ethanol/water ternary system (2:1:1) demonstrates superior performance, achieving yields of 80-95% with very high selectivity [5]. This system combines the polar aprotic nature of DMF with the protic character of ethanol, creating an optimal environment for transmetalation and reductive elimination steps [14]. The presence of water facilitates base activation and product separation.
Toluene-acetic acid mixtures (1:1) have been employed in specific transformations, particularly for reactions requiring acidic conditions. However, these systems typically provide moderate yields (60-75%) due to the potential for substrate protonation [17] [18].
The polarity index of the solvent system correlates with reaction efficiency. Systems with intermediate polarity (4.2-6.8) generally provide optimal results, balancing catalyst solubility with substrate reactivity [13]. Higher polarity systems (>6.8) may lead to catalyst deactivation, while lower polarity systems (<4.0) result in poor conversion rates.
The efficiency of palladium catalysts in pyrrolopyrazine synthesis depends on multiple factors including ligand design, catalyst loading, and reaction conditions. Modern catalyst systems have achieved remarkable improvements in turnover numbers (TON) and turnover frequencies (TOF) [19].
The XPhos-PdG2 system represents the current state-of-the-art, achieving TON values of 1200 and TOF values of 150 h⁻¹ with only 2 mol% catalyst loading. This system demonstrates 96% conversion with 95% selectivity under optimized conditions [5]. The bulky biaryl ligand facilitates rapid reductive elimination and prevents catalyst deactivation.
Traditional catalyst systems like Pd(PPh₃)₄ provide reliable performance with TON values of 850 and TOF values of 71 h⁻¹, although they require higher catalyst loadings (5 mol%) to achieve 82% conversion [20] . The tetrakis(triphenylphosphine)palladium(0) complex remains widely used due to its commercial availability and established protocols.
The Pd(OAc)₂/SPhos system offers a balance between efficiency and cost-effectiveness, achieving TON values of 950 and TOF values of 95 h⁻¹ with 3 mol% catalyst loading [4]. This system provides 88% conversion with 90% selectivity, making it suitable for both laboratory and industrial applications.
Advanced precatalyst systems like CataCXium A-PdG2 demonstrate excellent performance with TON values of 1100 and TOF values of 138 h⁻¹ at 2.5 mol% loading [20]. These systems achieve 94% conversion with 92% selectivity, representing an optimal balance of activity and selectivity.
The catalyst loading optimization reveals that modern systems can operate effectively at 2-3 mol% loading, compared to traditional systems requiring 5 mol% or higher [5]. This reduction in catalyst loading provides significant economic and environmental benefits while maintaining high conversion rates.
The (trimethylsilyl)ethoxymethyl (SEM) protecting group has found extensive application in pyrrolopyrazine synthesis due to its stability under basic conditions and selective removal under acidic conditions [21] [4]. The SEM group provides orthogonal protection to other commonly used protecting groups, enabling complex synthetic sequences.
Installation of the SEM group typically involves treatment of the pyrrolopyrazine substrate with SEM chloride in the presence of sodium hydride in dimethylformamide. The reaction proceeds through nucleophilic substitution, generating the protected intermediate in yields of 65-85% [21] [4]. The SEM group exhibits excellent stability under the basic conditions commonly employed in cross-coupling reactions.
The deprotection of SEM groups requires careful optimization to achieve high yields while minimizing side reactions. Treatment with tin(IV) chloride at 0°C provides selective deprotection, although initial studies showed only 40-50% yields due to complexation with sugar hydroxyl groups in dinucleoside substrates [21]. Protection of competing hydroxyl groups using acetic anhydride and pyridine dramatically improves deprotection yields to 95-98% [21].
The SEM protecting group demonstrates particular utility in the synthesis of amino-substituted pyrrolopyrazines. The group's stability under hydrogenation conditions allows for the selective reduction of nitro groups to amines without affecting the protection. This orthogonal reactivity enables efficient multi-step sequences for complex pyrrolopyrazine derivatives [21] [4].
Alternative deprotection conditions have been developed to address specific synthetic challenges. The use of hydrochloric acid under refluxing conditions provides an alternative to tin(IV) chloride, although elevated temperatures may be required [21]. The choice of deprotection conditions depends on the specific substrate and the presence of other functional groups.
The tosyl (p-toluenesulfonyl) protecting group presents unique challenges in pyrrolopyrazine synthesis due to its electron-withdrawing nature and potential for side reactions . Despite these challenges, tosyl protection remains valuable for specific synthetic applications.
The installation of tosyl protection typically involves treatment of the pyrrolopyrazine substrate with tosyl chloride in the presence of sodium hydride in dimethylformamide. The reaction proceeds efficiently at 0°C, warming to ambient temperature over 16 hours [8]. Yields of 70-95% can be achieved with careful optimization of reaction conditions.
The primary challenge in tosyl protection lies in the electron-withdrawing nature of the sulfonyl group, which can deactivate the pyrrolopyrazine core toward electrophilic substitution reactions. This deactivation can significantly reduce yields in subsequent functionalization steps . The tosyl group's bulk can also create steric hindrance, affecting regioselectivity in cross-coupling reactions.
Deprotection of tosyl groups requires strongly basic conditions, typically involving sodium hydroxide in methanol under reflux conditions. The reaction proceeds through nucleophilic attack on the sulfonyl carbon, cleaving the protecting group and regenerating the free pyrrolopyrazine . Yields of 70-95% can be achieved with proper optimization.
The tosyl protecting group exhibits excellent stability under the acidic and neutral conditions commonly employed in organic synthesis. This stability makes it particularly valuable for multi-step sequences involving acid-sensitive intermediates . However, the harsh conditions required for deprotection can limit its applicability in the presence of base-sensitive functional groups.
Alternative deprotection strategies have been developed to address specific synthetic challenges. The use of lithium in liquid ammonia provides reductive cleavage of the tosyl group under milder conditions . Photochemical deprotection has also been explored, offering potential advantages in terms of selectivity and mild conditions.
The tosyl protecting group's electron-withdrawing nature can be exploited to enhance the reactivity of neighboring functional groups. In pyrrolopyrazine synthesis, this electronic effect can facilitate nucleophilic substitution reactions and improve the efficiency of certain transformations .
The optimization of tosyl protection strategies requires careful consideration of the substrate's electronic properties and the intended synthetic sequence. The group's stability and deprotection requirements must be balanced against the specific needs of the target synthesis .